5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide -

5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

Catalog Number: EVT-6149989
CAS Number:
Molecular Formula: C21H14ClFN2O3
Molecular Weight: 396.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

cis-4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-1-ium-4-yl}-2-methoxybenzamide tartrate (cisapride tartrate)

  • Compound Description: Cisapride (+)-tartrate is a double salt consisting of the diastereomers [(3R,4S)(2R,3R)] and [(3S,4R)-(2R,3R)] in a 1:1 ratio. It was crystallized from an ethanol solution and its structure was determined by X-ray diffraction. []
  • Relevance: While structurally distinct from 5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide, cisapride tartrate shares a similar core structure containing a 4-amino-5-chloro-2-methoxybenzamide moiety. The variations lie in the substituents attached to the amide nitrogen. This structural similarity suggests potential overlap in their pharmacological profiles or target interactions. []

N-{(1S)-2-Amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is a crystalline hydrochloride salt recognized for its AKT inhibitory activity. [, ]
  • Relevance: This compound, despite belonging to a different class than 5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide, shares some structural features. Both compounds possess a 3-fluorophenyl group and a chloro substituent on their respective heterocyclic cores. These common elements might contribute to shared physicochemical properties or interactions with biological targets. [, ]

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently in phase III clinical trials for treating primary insomnia. Its development stemmed from addressing poor oral pharmacokinetics in earlier orexin receptor antagonist candidates. []
  • Relevance: This compound shares the 5-chloro-1,3-benzoxazol-2-yl moiety with 5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide. The presence of this common pharmacophore highlights its potential importance for biological activity, possibly targeting similar pathways or receptors despite differences in the overall structure. []

{4-(4-Chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl}acetic acid

  • Compound Description: This compound exists as two enantiotropically-related polymorphs with a transition temperature of 35 ± 3 °C. Its structural analysis, including solid-state NMR studies, has provided insights into its hydrogen bonding, molecular conformation, and aromatic π-stacking interactions. []
  • Relevance: This compound, while structurally diverse from 5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide, exhibits a 4-chloro-3-fluorophenyl substituent. This shared structural element might be indicative of common synthetic strategies or potential for similar pharmacological activities, despite belonging to different chemical classes. []

5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)

  • Compound Description: BAY 59-7939 is a potent and selective, direct Factor Xa (FXa) inhibitor. It demonstrates excellent in vivo antithrombotic activity and is currently under clinical development for preventing and treating thromboembolic diseases. []
  • Relevance: While structurally distinct from 5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide, BAY 59-7939 also functions as a carboxamide derivative. This shared functional group, despite being part of different core structures, suggests potential commonalities in their chemical reactivity or interactions with specific biological targets. []

[(1,3-Benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine (L)

  • Compound Description: This novel compound (L) has been synthesized and characterized using ab initio calculations and X-ray diffraction analysis. Its structure comprises a nitrogen atom linking 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups. Different crystal forms of the compound (1a, 1b, 1c) have been obtained through recrystallization from water, THF, and o-aminophenol, respectively. Additionally, coordination compounds with cobalt and nickel, [Co(L)2(H2O)] (3) and [Ni(L)2(H2O)2] (4), have been synthesized and structurally characterized. []
  • Relevance: This compound shares the 5-chloro-1,3-benzoxazol-2-yl moiety with 5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide. The presence of this common structural element, despite the differing core structures and overall chemical classes, suggests potential similarities in their synthesis or potential pharmacological effects. []

Properties

Product Name

5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

IUPAC Name

5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide

Molecular Formula

C21H14ClFN2O3

Molecular Weight

396.8 g/mol

InChI

InChI=1S/C21H14ClFN2O3/c1-27-18-7-5-13(22)10-16(18)20(26)24-15-6-8-19-17(11-15)25-21(28-19)12-3-2-4-14(23)9-12/h2-11H,1H3,(H,24,26)

InChI Key

LRXNYLFRUHWMBY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.